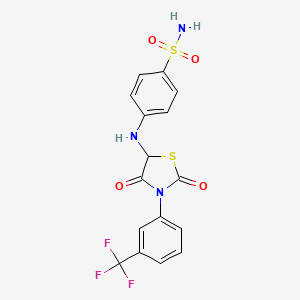![molecular formula C18H15BrN2O3 B2532461 (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444657-23-2](/img/structure/B2532461.png)
(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a chemical compound that has been the focus of scientific research in recent years. It is a member of the amide family of organic compounds and has been found to have potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
The (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide has been found to have potential applications in a variety of scientific research areas. One of the most promising applications is in the field of medicine, where it has been shown to have anti-cancer properties. It has also been found to have potential applications in the field of agriculture, where it can be used as a pesticide. In addition, it has been studied for its potential use in the development of new materials, such as polymers.
Mechanism of Action
The mechanism of action of (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. It has been shown to target certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the major advantages of (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for research on (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in a variety of scientific research areas. Its complex synthesis method and low toxicity profile make it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to investigate its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of (Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a complex process that involves several steps. The first step is the preparation of the starting materials, which include 4-bromophenol, 4-methoxyphenol, and 2-bromoacetonitrile. These materials are then reacted with each other to form the intermediate product, which is then further reacted with the appropriate reagents to produce the final product.
properties
IUPAC Name |
(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-7-4-13(8-14(10-20)18(21)22)9-17(16)24-11-12-2-5-15(19)6-3-12/h2-9H,11H2,1H3,(H2,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJOJKWFQKHHDV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)

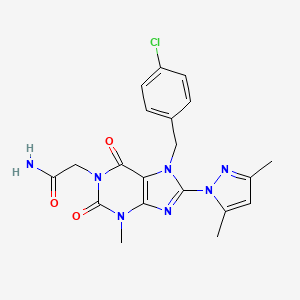
![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)

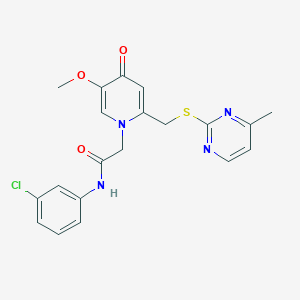
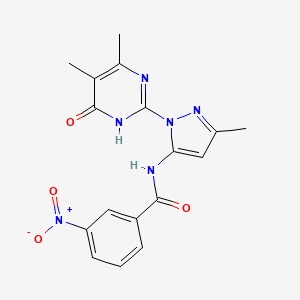
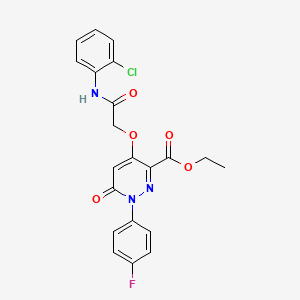
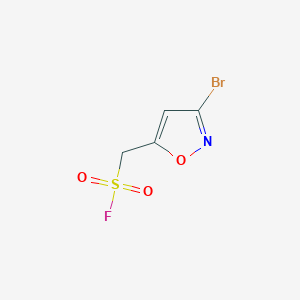
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
